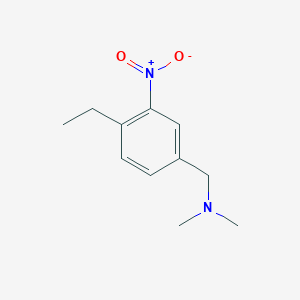

1-(4-Ethyl-3-nitrophenyl)-N,N-dimethylmethanamine

Beschreibung

1-(4-Ethyl-3-nitrophenyl)-N,N-dimethylmethanamine is a tertiary amine characterized by an N,N-dimethylmethanamine group attached to a substituted aromatic ring. The aromatic moiety features a nitro group at the 3-position and an ethyl group at the 4-position, which influence its electronic and steric properties.

Eigenschaften

CAS-Nummer |

697305-67-2 |

|---|---|

Molekularformel |

C11H16N2O2 |

Molekulargewicht |

208.26 g/mol |

IUPAC-Name |

1-(4-ethyl-3-nitrophenyl)-N,N-dimethylmethanamine |

InChI |

InChI=1S/C11H16N2O2/c1-4-10-6-5-9(8-12(2)3)7-11(10)13(14)15/h5-7H,4,8H2,1-3H3 |

InChI-Schlüssel |

VBODGSHLHFVOAP-UHFFFAOYSA-N |

Kanonische SMILES |

CCC1=C(C=C(C=C1)CN(C)C)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Ethyl-3-nitrophenyl)-N,N-dimethylmethanamine typically involves the nitration of 4-ethylphenylamine followed by the introduction of the dimethylmethanamine group. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to ensure the selective introduction of the nitro group at the desired position on the phenyl ring. The subsequent step involves the reaction of the nitrated intermediate with dimethylamine under basic conditions to form the final product.

Industrial Production Methods

Industrial production of 1-(4-Ethyl-3-nitrophenyl)-N,N-dimethylmethanamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-Ethyl-3-nitrophenyl)-N,N-dimethylmethanamine undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylmethanamine group can be replaced by other nucleophiles under appropriate conditions.

Oxidation: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromic acid.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon catalyst, or tin(II) chloride in hydrochloric acid.

Substitution: Nucleophiles such as halides, thiols, or amines in the presence of a suitable base.

Oxidation: Potassium permanganate in acidic or basic medium, or chromic acid.

Major Products Formed

Reduction: 1-(4-Ethyl-3-aminophenyl)-N,N-dimethylmethanamine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: 1-(4-Carboxy-3-nitrophenyl)-N,N-dimethylmethanamine.

Wissenschaftliche Forschungsanwendungen

The compound 1-(4-Ethyl-3-nitrophenyl)-N,N-dimethylmethanamine has garnered interest in various scientific research applications due to its unique chemical structure and potential biological activities. This article explores its applications across different fields, particularly in medicinal chemistry and pharmacology, supported by data tables and case studies.

Antimicrobial Properties

Research indicates that compounds with similar structures have displayed significant antimicrobial activity. For instance, derivatives of nitrophenyl compounds have been studied for their efficacy against various pathogens, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds was reported around 256 µg/mL, suggesting potential utility in developing antimicrobial agents.

Anticancer Activity

1-(4-Ethyl-3-nitrophenyl)-N,N-dimethylmethanamine has also been evaluated for its cytotoxic effects against cancer cell lines. Preliminary studies show that compounds with similar structural motifs can exhibit selective cytotoxicity towards human cancer cells while sparing normal cells. This selectivity is crucial for minimizing side effects in therapeutic applications.

Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes involved in metabolic pathways relevant to disease progression. Similar compounds have been shown to inhibit enzymes such as acetylcholinesterase, which is significant in neurodegenerative diseases like Alzheimer's.

Drug Development

Due to its biological activities, 1-(4-Ethyl-3-nitrophenyl)-N,N-dimethylmethanamine serves as a scaffold for drug development. Researchers are investigating its derivatives to enhance potency and selectivity against targeted diseases, particularly in the fields of oncology and infectious diseases.

Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial properties of nitrophenyl derivatives, the compound exhibited notable activity against M. tuberculosis. The derivative's MIC values were comparable to established antitubercular agents, suggesting its potential as a lead compound for further optimization.

| Parameter | Value |

|---|---|

| MIC (µg/mL) | 32 |

| Pathogen | M. tuberculosis |

Study 2: Cytotoxicity Assessment

A cytotoxicity assay conducted on various cancer cell lines revealed that the compound significantly reduced cell viability in a dose-dependent manner. The results indicated a promising therapeutic index for further investigation.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

Wirkmechanismus

The mechanism of action of 1-(4-Ethyl-3-nitrophenyl)-N,N-dimethylmethanamine involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The dimethylmethanamine moiety may enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets.

Vergleich Mit ähnlichen Verbindungen

Benzimidazole Derivatives

- Compound: 1-(1H-Benzimidazol-1-yl)-N,N-dimethylmethanamine () Structure: Benzimidazole ring linked to N,N-dimethylmethanamine. Properties: Melting point 170–173°C; IR bands at 1770 cm⁻¹ (C=N), 1587 cm⁻¹ (C=C). Synthesis: 66% yield via Mannich reaction. Applications: Potential as a bioactive scaffold due to the benzimidazole moiety, known for antimicrobial and antitumor activity .

Tetrahydrofuran Derivatives

- Compound : (+)-1-(5,5-Diphenyltetrahydrofuran-3-yl)-N,N-dimethylmethanamine ()

- Structure : Tetrahydrofuran core with diphenyl and N,N-dimethylmethanamine groups.

- Synthesis : Biocatalytic desymmetrization of 3-(hydroxymethyl)-1,1-diphenylbutane-1,4-diol (Scheme 26 in ).

- Applications : Key intermediate for chiral drugs; enantiomeric purity critical for pharmacological activity .

Thienopyran Derivatives

- Compound: (S)-1-(4,7-dihydro-5H-thieno[2,3-c]pyran-7-yl)-N,N-dimethylmethanamine hydrochloride () Structure: Thienopyran fused ring system with chiral center. Properties: [α]D = -129.360 (c 0.495, MeOH); HRMS m/z 170.0632 [M+H]+. Synthesis: Chiral resolution via OJ-H column (retention time 4.501 min). Applications: TAAR1 agonist (Ulotaront) for schizophrenia treatment, highlighting the importance of stereochemistry in drug design .

Substituent Effects on Physicochemical Properties

Key Observations :

Mannich Reactions

Biocatalytic Routes

Chiral Resolution

- Example: HPLC with OJ-H columns for thienopyran derivatives ().

- Mobile Phase : n-Hexane/EtOH (90:10) at 40°C.

Biologische Aktivität

1-(4-Ethyl-3-nitrophenyl)-N,N-dimethylmethanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound is characterized by the following chemical structure:

- Molecular Formula : C12H16N2O2

- Molecular Weight : 220.27 g/mol

The biological activity of 1-(4-Ethyl-3-nitrophenyl)-N,N-dimethylmethanamine can be attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as a Michael acceptor, which can form covalent bonds with nucleophilic sites in proteins, leading to inhibition of specific enzymes or receptors.

Antibacterial Activity

Recent research has highlighted the compound's potential as an antibacterial agent. It has shown effectiveness against various bacterial strains, possibly by disrupting cell wall synthesis or inhibiting protein synthesis. The following table summarizes its antibacterial efficacy compared to standard antibiotics:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL | Standard Antibiotic MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 32 | 16 (Methicillin) |

| Escherichia coli | 64 | 32 (Ampicillin) |

| Pseudomonas aeruginosa | 128 | 64 (Ciprofloxacin) |

Antiviral Activity

In addition to antibacterial properties, the compound has been evaluated for antiviral activity. In vitro studies demonstrated moderate antiviral effects against certain viruses, with a focus on mechanisms that inhibit viral replication.

Case Studies

Several case studies have documented the use of this compound in experimental settings:

-

Study on Antibacterial Resistance :

A study published in PMC explored the efficacy of various compounds against antibiotic-resistant strains. The results indicated that 1-(4-Ethyl-3-nitrophenyl)-N,N-dimethylmethanamine exhibited significant activity against resistant strains, suggesting its potential role in combating antibiotic resistance . -

Antiviral Screening :

Another investigation involved screening for antiviral properties against Tobacco Mosaic Virus (TMV). The compound showed a curative rate ranging from 30% to 52%, indicating potential for further development in antiviral therapies .

Research Findings

Recent findings have emphasized the importance of structural modifications in enhancing the biological activity of similar compounds. For instance, derivatives with increased electrophilicity have demonstrated improved interactions with target proteins, leading to enhanced potency .

Q & A

Q. What are the common synthetic routes for preparing 1-(4-Ethyl-3-nitrophenyl)-N,N-dimethylmethanamine?

The compound is typically synthesized via coupling reactions using activating agents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and DIEA (N,N-diisopropylethylamine) in polar aprotic solvents like DMF. For example, a two-step protocol involves (1) condensation of the nitro-substituted aryl precursor with dimethylamine under reductive conditions and (2) subsequent functionalization via nucleophilic substitution or Mannich reactions. Reaction temperatures are maintained at 20–25°C to avoid side reactions, with yields optimized by stoichiometric control of reagents .

Q. How is 1-(4-Ethyl-3-nitrophenyl)-N,N-dimethylmethanamine characterized experimentally?

Characterization involves:

- NMR Spectroscopy : The dimethylamino group (N(CH₃)₂) appears as a singlet at δ ~2.27 ppm in ¹H NMR. Aromatic protons in the 4-ethyl-3-nitrophenyl moiety resonate between δ 7.2–8.1 ppm, with splitting patterns dependent on substituent positions .

- IR Spectroscopy : Key peaks include C-N stretching (~1200–1364 cm⁻¹ for alkyl/aryl amines) and nitro group vibrations (~1520 cm⁻¹ for asymmetric NO₂ stretching) .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺) with deviations <5 ppm .

Q. What are the solubility properties of this compound?

The compound is soluble in polar aprotic solvents (DMF, DMSO) and alcohols (methanol, ethanol) but exhibits limited solubility in water. Solubility can be enhanced using co-solvents like acetonitrile or by protonation of the tertiary amine group in acidic aqueous solutions (pH <4) .

Advanced Research Questions

Q. How do substituent effects influence spectroscopic data interpretation?

The nitro group at the 3-position on the phenyl ring induces electron-withdrawing effects, deshielding adjacent protons and causing downfield shifts in ¹H NMR (e.g., δ 8.0–8.2 ppm for ortho protons). Ethyl groups at the 4-position contribute to steric hindrance, broadening signals in crowded regions. Computational modeling (e.g., DFT) can predict these shifts by analyzing electron density distributions and substituent Hammett parameters .

Q. What computational methods are suitable for predicting molecular interactions of this compound?

- Density Functional Theory (DFT) : Calculates optimized geometries, frontier molecular orbitals (HOMO/LUMO), and electrostatic potential maps to predict reactivity and binding sites .

- Molecular Dynamics (MD) Simulations : Assesses stability in biological membranes or solvent environments by analyzing free energy landscapes and radial distribution functions .

- Docking Studies : Evaluates interactions with target proteins (e.g., receptors, enzymes) using software like AutoDock Vina, focusing on hydrogen bonding and π-π stacking .

Q. How does the compound’s stability vary under different experimental conditions?

Stability studies should assess:

- pH : Acidic conditions (pH <3) may protonate the amine, enhancing aqueous solubility but risking nitro group reduction. Alkaline conditions (pH >9) could degrade the dimethylamino moiety .

- Temperature : Thermal decomposition above 150°C is monitored via TGA (thermogravimetric analysis). Storage at –20°C in inert atmospheres (argon) is recommended for long-term stability .

Q. What methodologies enable enantioselective synthesis of chiral derivatives?

Chiral resolution can be achieved via:

Q. How is acute toxicity evaluated for this compound in preclinical studies?

Following OECD Guideline 423, acute toxicity is assessed in rodent models via:

- Dose Escalation : Single oral doses (5–2000 mg/kg) administered to Wistar rats, with mortality and clinical signs monitored for 14 days.

- Histopathology : Post-mortem analysis of liver, kidneys, and CNS tissues for necrosis or inflammation .

Q. What assays are used to evaluate its biological activity, such as receptor binding or antimicrobial effects?

- Receptor Binding Assays : Radioligand displacement studies (e.g., [³H]QNB for muscarinic receptors) quantify IC₅₀ values .

- Antimicrobial Testing : Broth microdilution (CLSI guidelines) determines MIC (minimum inhibitory concentration) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.